Methyl 4-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)carbamoyl)benzoate
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Description
Methyl 4-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.476. The purity is usually 95%.
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Scientific Research Applications
Analgesic Potential
Aromatic carboxylic esters of 1-methyl-4-piperidinol, structurally related to Methyl 4-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)carbamoyl)benzoate, have been synthesized and evaluated for analgesic activity. One of the compounds in this group demonstrated significant analgesic activity, nearly twice as active as codeine in the mouse hot-plate assay, with no morphine-like physical dependence liability observed in monkeys (Waters, 1978).
Antibacterial and Cytotoxic Activities
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally related to the compound , have shown significant in vitro antibacterial and cytotoxic activities. One of the derivatives exhibited superior antibacterial efficacies and biofilm inhibition activities compared to the reference drug, Ciprofloxacin, and also demonstrated excellent inhibitory activities against MurB enzyme, which is crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).
Potential in Antidepressant Therapy
Lu AA21004, a novel antidepressant structurally similar to this compound, has been shown to be metabolized in humans to produce a variety of metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and a benzylic alcohol. The metabolism pathways involved various cytochrome P450 enzymes (Hvenegaard et al., 2012).
Synthesis and Antimicrobial Activity
Compounds containing 4-(un)substituted phenylcarbamoyl methyl ester, which bear resemblance to the compound , have been synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibited significant anti-inflammatory properties and PGE2 inhibitory properties, suggesting potential applications in the treatment of inflammation and related disorders (Barsoum et al., 2009).
Properties
IUPAC Name |
methyl 4-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-15-12-20(16(2)28-15)14-24-10-8-17(9-11-24)13-23-21(25)18-4-6-19(7-5-18)22(26)27-3/h4-7,12,17H,8-11,13-14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJDDDNDILJUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.